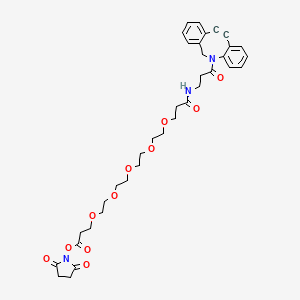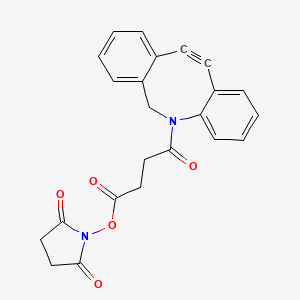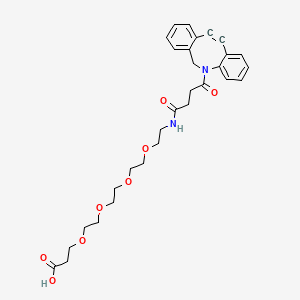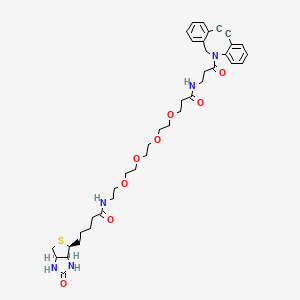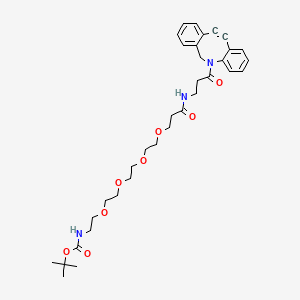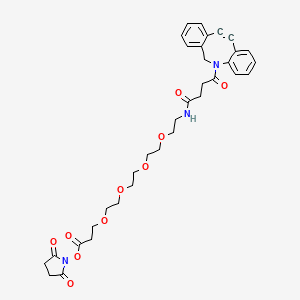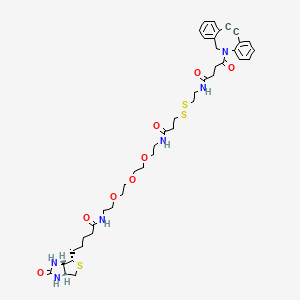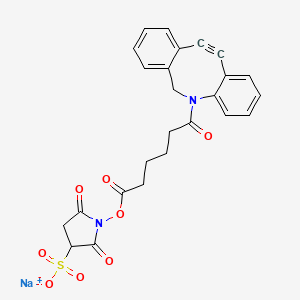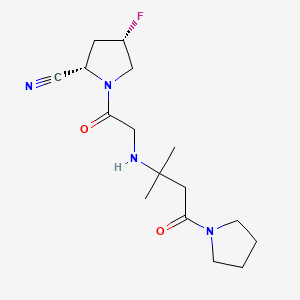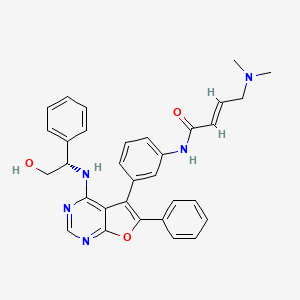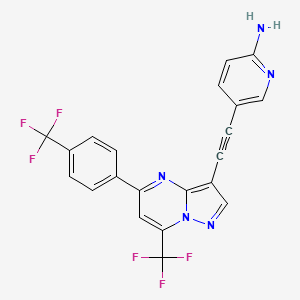
Decoglurant
Overview
Description
Decoglurant, also known by its code name RG1578 or RO4995819, is a small molecule that acts as a negative allosteric modulator of the metabotropic glutamate receptors mGlu2 and mGlu3 . It was initially developed by Roche for the adjunctive treatment of major depressive disorder . Despite its promising potential, the development of this compound was discontinued after phase II clinical trials due to disappointing efficacy results .
Mechanism of Action
Target of Action
Decoglurant, also known by its code name RG1578 or RO4995819 , is primarily a negative allosteric modulator of the mGlu2 and mGlu3 receptors . These receptors are part of the group II metabotropic glutamate (mGlu) receptors, which play modulatory roles in glutamatergic transmission .
Mode of Action
As a negative allosteric modulator, this compound binds to a site on the mGlu2 and mGlu3 receptors that is distinct from the active site. This binding changes the receptor’s conformation, reducing its affinity for its ligand and thus decreasing receptor activity .
Biochemical Pathways
It is known that mglu2/3 receptor antagonists, like this compound, can increase extracellular serotonin concentration in the medial prefrontal cortex (mpfc) and the firing rate of serotonin . This suggests that this compound may influence serotonin signaling pathways.
Result of Action
This compound has been used in trials studying the treatment of Major Depressive Disorder . Preclinical studies have revealed that mGlu2/3 receptor antagonists, like this compound, have antidepressant-like effects . These effects are thought to be due to the modulation of glutamatergic transmission in the brain .
Biochemical Analysis
Biochemical Properties
Decoglurant interacts with the mGlu 2 and mGlu 3 receptors . As a negative allosteric modulator, it binds to these receptors and decreases their activity . This interaction with the mGlu 2 and mGlu 3 receptors is crucial in its role in biochemical reactions .
Cellular Effects
This compound’s interaction with the mGlu 2 and mGlu 3 receptors influences various cellular processes
Molecular Mechanism
The molecular mechanism of this compound involves its role as a negative allosteric modulator of the mGlu 2 and mGlu 3 receptors . By binding to these receptors, it decreases their activity . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is not currently available.
Dosage Effects in Animal Models
While this compound has been used in trials studying the treatment of major depressive disorder , specific details on how the effects of this compound vary with different dosages in animal models are not currently available.
Chemical Reactions Analysis
Decoglurant undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the molecule.
Addition Reactions: These reactions can add new functional groups to the molecule, potentially enhancing its properties.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different derivatives with altered electronic properties, while substitution reactions could introduce new functional groups that modify the molecule’s activity .
Scientific Research Applications
Decoglurant has been primarily studied for its potential in treating major depressive disorder. Its role as a negative allosteric modulator of mGlu2 and mGlu3 receptors makes it a valuable tool in neuroscience research, particularly in understanding the glutamatergic system’s role in mood disorders .
Comparison with Similar Compounds
Decoglurant is part of a class of compounds known as mGlu2/3 receptor antagonists. Similar compounds include:
Basimglurant (RO4917523): Another negative allosteric modulator of mGlu2/3 receptors, also developed by Roche.
TS-161: An orthosteric antagonist currently in phase 2 clinical trials for major depressive disorder.
DSP-3456: A negative allosteric modulator in phase 1 trials.
What sets this compound apart is its specific chemical structure, which includes a pyrazolo[1,5-a]pyrimidine core and multiple trifluoromethyl groups . This structure contributes to its unique pharmacological profile and its ability to modulate mGlu2/3 receptors effectively .
Properties
IUPAC Name |
5-[2-[7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F6N5/c22-20(23,24)15-6-4-13(5-7-15)16-9-17(21(25,26)27)32-19(31-16)14(11-30-32)3-1-12-2-8-18(28)29-10-12/h2,4-11H,(H2,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHZVARRXJSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C#CC4=CN=C(C=C4)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031872 | |
| Record name | Decoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
911115-16-7 | |
| Record name | 5-[2-[7-(Trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]ethynyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=911115-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decoglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911115167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decoglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decoglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001031872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DECOGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VX4P0JKC5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Q1: How does Decoglurant interact with its target and what are the downstream effects?
A: this compound acts as a negative allosteric modulator (NAM) of metabotropic glutamate receptors type 2 and 3 (mGlu2/3) [, , , ]. Instead of directly blocking the glutamate binding site, this compound binds to an allosteric site on the receptor, decreasing the affinity of glutamate for its binding site. This ultimately reduces the activity of these receptors. mGlu2/3 are involved in modulating glutamate signaling in the brain, and their dysfunction is implicated in conditions like depression [, ]. By reducing mGlu2/3 activity, this compound was hypothesized to have antidepressant and procognitive effects.
Q2: What is known about the Structure-Activity Relationship (SAR) of this compound and its analogs?
A: While specific SAR data for this compound itself might be proprietary, research on negative allosteric modulators of mGlu2/3, in general, indicates that even small structural modifications can significantly impact their activity, potency, and selectivity for mGlu2 vs. mGlu3 []. Factors like the size and orientation of substituents on the core scaffold, as well as physicochemical properties, can influence their binding affinity and interactions with the allosteric binding site.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
